Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-
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Overview
Description
Mechanism of Action
Target of Action
Similar chroman derivatives have been reported to exhibit anticancer activity and selectivity on apoptosis-resistant glioblastoma cells .
Mode of Action
It is known that chroman derivatives can inhibit the tnf-α-induced expression of icam-1 on endothelial cells . This suggests that N-(Chroman-6-yl)acetamide may interact with its targets to modulate cellular signaling pathways, potentially leading to changes in cell behavior.
Biochemical Pathways
Chroman derivatives have been associated with the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Result of Action
Similar chroman derivatives have been reported to exhibit anticancer activity and selectivity on apoptosis-resistant glioblastoma cells . This suggests that N-(Chroman-6-yl)acetamide may have potential therapeutic effects in certain cancer types.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-6-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethyl acetate. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-: Similar structure but with a methyl group at the 2-position.
Acetamide, N-(3,4-dihydro-2H-1-benzopyran-3-yl)-: Similar structure but with a different substitution pattern.
Uniqueness
Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- is unique due to its specific substitution pattern on the benzopyran ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGRTXTUEQSKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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